molecular formula C12H20ClNO3 B592906 Escaline (hydrochloride) CAS No. 3166-82-3

Escaline (hydrochloride)

Cat. No.: B592906
CAS No.: 3166-82-3
M. Wt: 261.746
InChI Key: DIYZJKSBSOJZRD-UHFFFAOYSA-N
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Description

Escaline is a phenethylamine analog of 3C-E and the 4-ethoxy analog of the potent hallucinogen mescaline . It is reportedly used to potentiate the effects of other drugs including synthetic cannabinoids and designer phenethylamines .


Synthesis Analysis

The synthesis of Escaline (hydrochloride) involves several steps, including the conversion of mescaline sulfate to mescaline hydrochloride . This is accomplished by first dissolving the sulfate in water. Using a strong base (NaOH or KOH), the pH of the solution is adjusted to around 10. The resulting mescaline base is then extracted into methylene chloride three times, each with equal volumes of solvent .


Molecular Structure Analysis

The molecular formula of Escaline (hydrochloride) is C12H19NO3 • HCl . It has a molecular weight of 261.7 . The InChI code is InChI=1S/C12H19NO3.ClH/c1-4-16-12-10 (14-2)7-9 (5-6-13)8-11 (12)15-3;/h7-8H,4-6,13H2,1-3H3;1H .


Physical and Chemical Properties Analysis

Escaline (hydrochloride) is a crystalline solid . It has a molecular weight of 261.745 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

One such study by Trachsel (2012) explores the biological properties of over 60 fluorinated phenethylamines, including Escaline. The study discusses how the introduction of fluorine into the phenethylamine nucleus can significantly impact the psychoactivity of these compounds. It was observed that changes in the fluorine content can lead to a range of effects from a marked loss to enhancement and prolongation of psychoactive effects. For instance, while escaline is psychoactive, its fluoroescaline counterpart was almost devoid of psychoactive effects. This research highlights the importance of chemical modifications in determining the activity of such compounds (Trachsel, 2012).

Mechanism of Action

Target of Action

Escaline (hydrochloride), a psychedelic drug and entheogen of the phenethylamine class of compounds , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception .

Mode of Action

Escaline interacts with its primary target, the serotonin 5-HT2A receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions. The activation of the 5-HT2A receptor is primarily responsible for the hallucinogenic effects of escaline .

Biochemical Pathways

The activation of the 5-HT2A receptor by escaline triggers a cascade of events in the serotonergic pathways . This includes the release of calcium from the endoplasmic reticulum . The exact downstream effects of these biochemical pathways are still under investigation, but they are believed to contribute to the altered states of consciousness observed with escaline use .

Pharmacokinetics

It is known that escaline is consumed orally . The duration of action is stated to be 8–12 hours , indicating that it has a relatively long half-life in the body.

Result of Action

The molecular and cellular effects of escaline’s action primarily involve the activation of the 5-HT2A receptor and subsequent alterations in serotonergic signaling . This leads to changes in perception, thought, and mood, which are characteristic of psychedelic experiences .

Action Environment

The action, efficacy, and stability of escaline can be influenced by various environmental factors. For instance, the set and setting principle suggests that the outcome of taking a psychedelic drug strongly depends on the mindset of the recipient and the context . This includes factors such as the individual’s mental state, the physical environment, and cultural or ceremonial contexts .

Safety and Hazards

Escaline (hydrochloride) is not for human or veterinary use . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

Escaline (hydrochloride) interacts with key monoamine targets in vitro . It binds with weak to moderately high affinity to the serotonin 5-HT 2A receptor . The compound shows a marginal preference for the 5-HT 2A vs the 5-HT 2C and 5-HT 1A receptors .

Cellular Effects

The cellular effects of Escaline (hydrochloride) are primarily related to its interaction with the serotonin 5-HT 2A receptor . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Escaline (hydrochloride) involves its binding interactions with biomolecules, particularly the serotonin 5-HT 2A receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound has a high purity (≥98%) and is stable for at least 5 years when stored at -20°C .

Dosage Effects in Animal Models

The effects of Escaline (hydrochloride) at different dosages in animal models have not been extensively studied. It is known that the compound’s hallucinogenic potency increases with the addition of an α-methyl group or replacement of the 4-methoxy group with an ethoxy or propoxy group .

Metabolic Pathways

It is known that the compound interacts with the serotonin 5-HT 2A receptor, which plays a crucial role in various metabolic processes .

Transport and Distribution

It is known that the compound is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2), which suggests that it may be transported and distributed within cells and tissues via these solvents .

Subcellular Localization

Given its interaction with the serotonin 5-HT 2A receptor, it is likely that the compound is localized in areas of the cell where this receptor is present .

Properties

IUPAC Name

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYZJKSBSOJZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3166-82-3
Record name Escaline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7D9XK2Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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